molecular formula C11H20N2O3 B6145523 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate CAS No. 206554-56-5

tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate

Cat. No.: B6145523
CAS No.: 206554-56-5
M. Wt: 228.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylprop-2-enamido)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other organic reactions . The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential biological activity make it valuable in various fields of research .

Properties

CAS No.

206554-56-5

Molecular Formula

C11H20N2O3

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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